molecular formula C4H4ClN3O3 B2630121 (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol CAS No. 957023-24-4

(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol

Cat. No.: B2630121
CAS No.: 957023-24-4
M. Wt: 177.54
InChI Key: MRWJHTWUGHYVHZ-UHFFFAOYSA-N
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Description

(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group at the fourth position, a nitro group at the third position, and a hydroxymethyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitropyrazole with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .

Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is investigated for its antileishmanial and antimalarial activities, showing promising results in vitro and in vivo .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their fungicidal and herbicidal properties .

Comparison with Similar Compounds

  • 3-nitro-1H-pyrazol-1-yl)methanol
  • 4-chloro-1H-pyrazol-1-yl)methanol
  • 3-amino-1H-pyrazol-1-yl)methanol

Comparison: Compared to its analogs, (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the nitro group contributes to its biological activity through bioreduction mechanisms .

Properties

IUPAC Name

(4-chloro-3-nitropyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O3/c5-3-1-7(2-9)6-4(3)8(10)11/h1,9H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWJHTWUGHYVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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